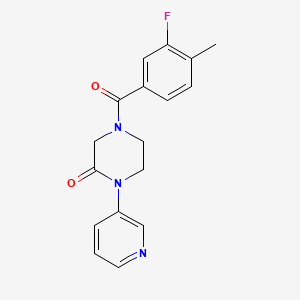

4-(3-fluoro-4-methylbenzoyl)-1-(pyridin-3-yl)piperazin-2-one

Description

4-(3-Fluoro-4-methylbenzoyl)-1-(pyridin-3-yl)piperazin-2-one is a piperazinone derivative featuring a pyridin-3-yl group at position 1 and a 3-fluoro-4-methylbenzoyl substituent at position 4. The compound’s structure combines a piperazin-2-one core with fluorinated aromatic and heteroaromatic groups, which are common pharmacophores in medicinal chemistry.

Properties

IUPAC Name |

4-(3-fluoro-4-methylbenzoyl)-1-pyridin-3-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2/c1-12-4-5-13(9-15(12)18)17(23)20-7-8-21(16(22)11-20)14-3-2-6-19-10-14/h2-6,9-10H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQUCVIOZCYEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methylbenzoyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is prepared.

Substitution with Pyridine: The piperazine core is then reacted with a pyridine derivative under suitable conditions, such as in the presence of a base or a catalyst.

Introduction of the Benzoyl Group: The final step involves the acylation of the piperazine-pyridine intermediate with 3-fluoro-4-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the benzoyl moiety.

Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

Substitution: The fluorine atom on the benzoyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-(3-fluoro-4-methylbenzoyl)-1-(pyridin-3-yl)piperazin-2-one could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying receptor-ligand interactions due to its structural features.

Medicine: Possible development as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with piperazine and pyridine rings can interact with neurotransmitter receptors, enzymes, or ion channels. The fluorine atom can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound differs from analogs primarily in its substitution pattern on the piperazinone core. Key comparisons include:

4-[2-(2,4-Difluorophenyl)Acetyl]-1-(Pyridin-3-yl)Piperazin-2-One (CAS 2097923-70-9)

- Molecular Formula : C₁₇H₁₅F₂N₃O₂

- Molecular Weight : 331.32

- Key Substituent : 2,4-Difluorophenyl acetyl group.

- Comparison : The acetyl group here is smaller and less lipophilic than the 3-fluoro-4-methylbenzoyl group in the target compound. The additional fluorine atom in the difluorophenyl moiety may enhance metabolic stability but reduce steric bulk compared to the methyl group in the target .

1-(Pyridin-3-yl)-4-(5-(Thiophen-2-yl)Isoxazole-3-Carbonyl)Piperazin-2-One (CAS 2210138-96-6)

- Molecular Formula : C₁₇H₁₄N₄O₃S

- Molecular Weight : 354.4

- Key Substituent : Thiophene-isoxazole hybrid.

- Comparison : The isoxazole-thiophene group introduces sulfur-based aromaticity, which may improve π-π stacking interactions with biological targets. However, the larger substituent could increase molecular weight and reduce solubility compared to the target compound .

4-(3-Fluoropyridin-2-yl)-1-Methylpiperazin-2-One (CAS 2093905-71-4)

- Molecular Formula : C₁₀H₁₂FN₃O

- Molecular Weight : 209.22

- Key Substituent : 3-Fluoropyridin-2-yl and methyl groups.

- The methyl group on the piperazinone nitrogen may alter pharmacokinetics (e.g., half-life) compared to the pyridin-3-yl substituent in the target .

CYP51 Inhibitors (UDO and UDD)

- Key Features : Pyridine-based piperazine derivatives with trifluoromethylphenyl groups.

- Activity: Exhibit anti-Trypanosoma cruzi activity comparable to posaconazole, a clinical antifungal agent.

- Comparison : The target compound’s 3-fluoro-4-methylbenzoyl group may offer improved binding to CYP51’s hydrophobic active site compared to UDO/UDD’s trifluoromethylphenyl groups. The methyl group could reduce off-target interactions .

2-(3-Fluoro-4-Methylphenyl)-7-(Piperazin-1-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-One

- Key Features: Pyrido-pyrimidinone core with a piperazine ring.

Biological Activity

4-(3-fluoro-4-methylbenzoyl)-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a piperazine core, a pyridine moiety, and a fluoro-substituted benzoyl group. This compound is part of a class of molecules that exhibit significant biological activities, making them valuable in various therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of fluorine in the structure enhances its binding affinity to biological targets, which is critical for its pharmacological effectiveness.

Structural Features

| Feature | Description |

|---|---|

| Piperazine Core | Six-membered ring with two nitrogen atoms |

| Pyridine Moiety | Contributes to the compound's reactivity |

| Fluorinated Benzoyl Group | Enhances lipophilicity and binding properties |

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Compounds with similar structures often target neurotransmitter receptors, ion channels, and enzymes involved in critical signaling pathways. The fluorine atom is known to improve the selectivity and potency of these interactions.

Biological Activity and Applications

Research indicates that this compound may exhibit the following biological activities:

- Anticancer Activity : Preliminary studies suggest potential efficacy against specific cancer cell lines, possibly through inhibition of key signaling pathways involved in cell proliferation.

- Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays, indicating potential use as an antibacterial agent.

- Neurological Effects : Given its structural similarity to known psychoactive compounds, it may interact with neurotransmitter systems, warranting further investigation into its effects on mood and cognition.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Kinase Inhibition Studies : Research has demonstrated that similar compounds can act as potent inhibitors of specific kinases involved in cancer progression. For instance, compounds targeting mTOR pathways have shown IC50 values in the low nanomolar range .

- Receptor Binding Studies : Binding affinity studies using radiolabeled ligands indicated that structurally related piperazine derivatives can effectively compete for binding sites on dopamine receptors, suggesting potential applications in treating neurological disorders .

- Antimicrobial Efficacy : A study evaluating various piperazine derivatives reported significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Q & A

Q. What are the recommended synthetic routes for 4-(3-fluoro-4-methylbenzoyl)-1-(pyridin-3-yl)piperazin-2-one, and how can reaction conditions be optimized for improved yields?

Methodological Answer:

- Core Reaction : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the piperazin-2-one core may be functionalized with pyridin-3-yl and 3-fluoro-4-methylbenzoyl groups using coupling reagents like EDCI/HOBt in anhydrous solvents (e.g., DMF or acetonitrile) .

- Optimization : Yield improvements often involve temperature control (reflux at 80–100°C), stoichiometric adjustments (1.2–1.5 equivalents of acylating agents), and inert atmospheres (N₂/Ar). Post-synthesis purification via column chromatography (silica gel, chloroform:methanol gradients) or crystallization (diethyl ether or ethyl acetate) enhances purity .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Structural Confirmation :

- NMR : ¹H/¹³C-NMR to verify substituent integration (e.g., pyridinyl protons at δ 8.2–9.0 ppm, benzoyl fluorine coupling patterns) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

- Purity Assessment :

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

Methodological Answer:

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 4–8). Poor water solubility may require surfactants (e.g., Tween-80) or co-solvents (PEG-400) for in vitro assays .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Light-sensitive samples require amber vials .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluoro-4-methylbenzoyl group influence the compound’s conformational flexibility and target binding?

Methodological Answer:

- Conformational Analysis : X-ray crystallography (e.g., synchrotron radiation, λ = 0.7–1.0 Å) to determine dihedral angles between the benzoyl and piperazin-2-one moieties. Compare with DFT-optimized structures (B3LYP/6-31G* basis set) .

- SAR Studies : Replace the fluorine or methyl group with halogens/electron-withdrawing substituents. Evaluate binding affinity changes via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies are effective in resolving contradictory biological activity data for this compound across different assay systems?

Methodological Answer:

- Assay Validation : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (ionic strength, pH). Use positive controls (e.g., known kinase inhibitors for enzyme assays) .

- Data Normalization : Apply Z-score or % inhibition normalization to account for inter-assay variability. Use meta-analysis tools (e.g., GraphPad Prism) to reconcile EC₅₀ discrepancies .

Q. How can researchers mitigate oxidative degradation of the piperazin-2-one ring during long-term storage or in vivo studies?

Methodological Answer:

- Stabilizers : Add antioxidants (0.1% BHT or ascorbic acid) to stock solutions. Lyophilize under vacuum for solid-state stability .

- In Vivo Protection : Use PEGylated liposomal encapsulation to reduce metabolic degradation. Monitor plasma stability via LC-MS/MS .

Q. What computational approaches predict the binding modes of this compound with potential pharmacological targets (e.g., kinases, GPCRs)?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase). Validate with MD simulations (GROMACS, 50 ns trajectories) .

- Pharmacophore Mapping : Generate 3D pharmacophores (e.g., hydrogen bond acceptors at the fluorine site) using MOE or Discovery Studio .

Contradictions and Methodological Gaps

- Synthesis Yield Variability : reports yields of 70–85% for similar piperazine derivatives, but scale-up (≥10 g) may require flow chemistry optimization .

- Biological Target Conflicts : Pyridinyl and benzoyl groups may exhibit off-target effects (e.g., CYP450 inhibition), necessitating counter-screening panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.